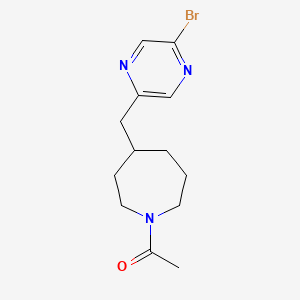
1-(4-((5-Bromopyrazin-2-yl)methyl)azepan-1-yl)ethanone
Overview
Description
1-(4-((5-Bromopyrazin-2-yl)methyl)azepan-1-yl)ethanone is a chemical compound with the molecular formula C13H18BrN3O and a molecular weight of 312.21 g/mol . This compound belongs to the class of heterocyclic building blocks, specifically pyrazines, and is characterized by the presence of a bromopyrazine moiety attached to an azepane ring via a methyl group.
Preparation Methods
The synthesis of 1-(4-((5-Bromopyrazin-2-yl)methyl)azepan-1-yl)ethanone typically involves the following steps :
Formation of the Bromopyrazine Intermediate: The initial step involves the bromination of pyrazine to form 5-bromopyrazine. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane.
Alkylation of Azepane: The next step involves the alkylation of azepane with the bromopyrazine intermediate. This reaction is typically carried out using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Acylation: The final step involves the acylation of the alkylated azepane with an appropriate acylating agent such as acetyl chloride or acetic anhydride to form the desired product.
Chemical Reactions Analysis
1-(4-((5-Bromopyrazin-2-yl)methyl)azepan-1-yl)ethanone undergoes various types of chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The bromine atom in the bromopyrazine moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki, Stille, or Heck coupling to form various biaryl derivatives.
Scientific Research Applications
1-(4-((5-Bromopyrazin-2-yl)methyl)azepan-1-yl)ethanone has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving pyrazine derivatives.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-((5-Bromopyrazin-2-yl)methyl)azepan-1-yl)ethanone involves its interaction with specific molecular targets and pathways . The bromopyrazine moiety is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The azepane ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
1-(4-((5-Bromopyrazin-2-yl)methyl)azepan-1-yl)ethanone can be compared with other similar compounds, such as :
1-(4-((5-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone: This compound has a chlorine atom instead of a bromine atom in the pyrazine ring, which may result in different reactivity and biological activity.
1-(4-((5-Fluoropyrazin-2-yl)methyl)azepan-1-yl)ethanone: The presence of a fluorine atom can significantly alter the compound’s chemical properties and interactions with biological targets.
1-(4-((5-Methylpyrazin-2-yl)methyl)azepan-1-yl)ethanone: The methyl group in place of the bromine atom can affect the compound’s steric and electronic properties, leading to different reactivity and applications.
Properties
IUPAC Name |
1-[4-[(5-bromopyrazin-2-yl)methyl]azepan-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O/c1-10(18)17-5-2-3-11(4-6-17)7-12-8-16-13(14)9-15-12/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYNVLYGHMZMCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(CC1)CC2=CN=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-yl)acetic acid](/img/structure/B1399138.png)
![N-[3-[1-[[4-(3,4-difluorophenoxy)phenyl]methyl]piperidin-4-yl]-4-methylphenyl]-2-methylpropanamide;hydrochloride](/img/structure/B1399140.png)
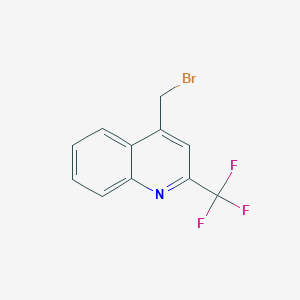
![6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B1399142.png)
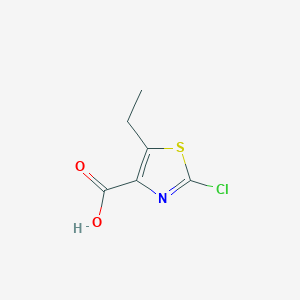


![(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B1399147.png)
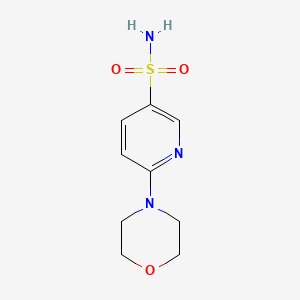
![Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1399151.png)
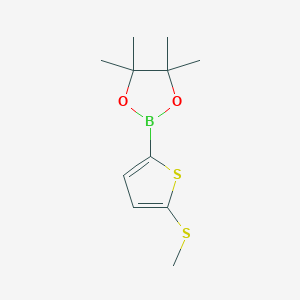
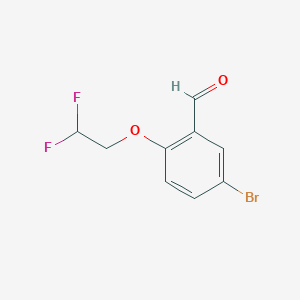
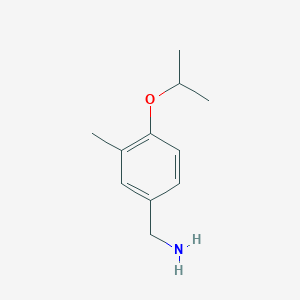
![2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol](/img/structure/B1399160.png)
